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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Jahn-Teller distortion in the

tetraamminecopper(II) complex, a cornerstone example of this fundamental concept in

coordination chemistry. This document details the structural and electronic consequences of

the Jahn-Teller effect in this d⁹ metal complex, supported by quantitative data, detailed

experimental protocols, and conceptual diagrams.

Theoretical Background: The Jahn-Teller Theorem
The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic

ground state will undergo a geometrical distortion to remove that degeneracy, resulting in a

lower overall energy of the system. In the case of the copper(II) ion (a d⁹ system) in an ideal

octahedral ligand field, the e_g orbitals (d_z² and d_x²-y²) are degenerate and contain three

electrons. This (e_g)³ configuration leads to a degenerate ground state, making the complex

susceptible to Jahn-Teller distortion.

This distortion typically manifests as an elongation or compression along one of the four-fold

rotational axes (conventionally the z-axis). For the tetraamminecopper(II) complex, this results

in a tetragonal geometry. In the solid state, the complex is found as tetraammineaquacopper(II)

sulfate monohydrate, [Cu(NH₃)₄(H₂O)]SO₄·H₂O, where the coordination geometry around the

copper(II) ion is square pyramidal.[1][2] In aqueous solution, the complex exists as the

diaquatetraamminecopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺, which exhibits an elongated octahedral

geometry.
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Quantitative Data
The Jahn-Teller distortion in the tetraamminecopper(II) complex leads to measurable

differences in bond lengths and distinct spectroscopic signatures. The following tables

summarize key quantitative data for this complex.

Table 1: Crystallographic Data for
Tetraammineaquacopper(II) Sulfate Monohydrate

Parameter Value Reference

Crystal System Orthorhombic [1][3]

Space Group Pnma [2]

Cu-N (equatorial) Bond Length ~204-206 pm [4]

Cu-O (axial) Bond Length ~259-337 pm [4]

Table 2: Spectroscopic Data for the
Tetraamminecopper(II) Complex in Aqueous Solution

Parameter Value Reference

UV-Vis Spectroscopy

λ_max_ (d-d transition) 600-650 nm [2][5]

Electron Paramagnetic

Resonance (EPR)

Spectroscopy

g_parallel_ (g_∥) Not available in search results

g_perpendicular (g_⊥_) Not available in search results

Note: The aqueous solution contains the [Cu(NH₃)₄(H₂O)₂]²⁺ ion.
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Synthesis of Tetraamminecopper(II) Sulfate
Monohydrate
This protocol describes the synthesis of [Cu(NH₃)₄(H₂O)]SO₄·H₂O crystals from copper(II)

sulfate pentahydrate.

Materials:

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Concentrated ammonia solution (NH₃)

Ethanol

Distilled water

Beakers

Graduated cylinders

Stirring rod

Buchner funnel and flask

Filter paper

Ice bath

Procedure:[6]

Dissolve a known mass of copper(II) sulfate pentahydrate in a minimum amount of distilled

water in a beaker with gentle heating and stirring until fully dissolved.

In a fume hood, slowly add concentrated ammonia solution to the copper(II) sulfate solution

while stirring. A light blue precipitate of copper(II) hydroxide will initially form and then

dissolve upon addition of excess ammonia to form a deep blue solution of the

tetraamminecopper(II) complex.
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Slowly add ethanol to the deep blue solution to precipitate the tetraamminecopper(II) sulfate

monohydrate crystals.

Cool the mixture in an ice bath to maximize crystal formation.

Collect the crystals by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of cold ethanol.

Allow the crystals to air dry on the filter paper.

UV-Visible (UV-Vis) Spectroscopy
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of the

tetraamminecopper(II) complex in aqueous solution.

Equipment:

UV-Vis spectrophotometer

Quartz or glass cuvettes

Volumetric flasks and pipettes

Procedure:[7]

Prepare a stock solution of the synthesized tetraamminecopper(II) sulfate monohydrate of a

known concentration in distilled water.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for absorbance measurement (typically absorbance values should be between 0.1 and 1.0).

Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

Set the wavelength range to scan from approximately 400 nm to 800 nm.

Fill a cuvette with distilled water to use as a blank and record a baseline spectrum.

Rinse a cuvette with the sample solution, then fill it with the solution.
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Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Identify the wavelength of maximum absorbance (λ_max_).

Electron Paramagnetic Resonance (EPR) Spectroscopy
This protocol provides a general procedure for obtaining the EPR spectrum of the

tetraamminecopper(II) complex.

Equipment:

X-band EPR spectrometer

EPR sample tubes (quartz)

Cryostat for low-temperature measurements (e.g., liquid nitrogen)

Dewar for sample freezing

Procedure:

Prepare a dilute solution of the tetraamminecopper(II) sulfate monohydrate in a suitable

solvent (e.g., water or a water/glycerol mixture to form a good glass upon freezing).

Transfer the solution to a quartz EPR tube.

Flash-freeze the sample by immersing the EPR tube in liquid nitrogen.

Place the frozen sample in the EPR spectrometer's cryostat, pre-cooled to the desired

temperature (e.g., 77 K).

Tune the spectrometer to the resonant frequency of the cavity.

Set the appropriate EPR parameters, including microwave frequency, microwave power,

modulation frequency, modulation amplitude, and magnetic field scan range.

Record the EPR spectrum. The spectrum is typically recorded as the first derivative of the

absorption.
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From the spectrum, determine the g-values (g_∥_ and g_⊥). For a d⁹ copper(II) complex
with a d_x²-y² ground state, it is expected that g_∥_ > g_⊥_ > 2.0023.

Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Jahn-

Teller distortion in the tetraamminecopper(II) complex.
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Caption: d-orbital splitting diagram showing the effect of Jahn-Teller distortion.
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Caption: Experimental workflow for the synthesis and characterization of the complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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